

Application Notes and Protocols for MS4077 in In Vivo Cancer Models

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Compound of Interest

Compound Name: MS4077

Cat. No.: B7358228

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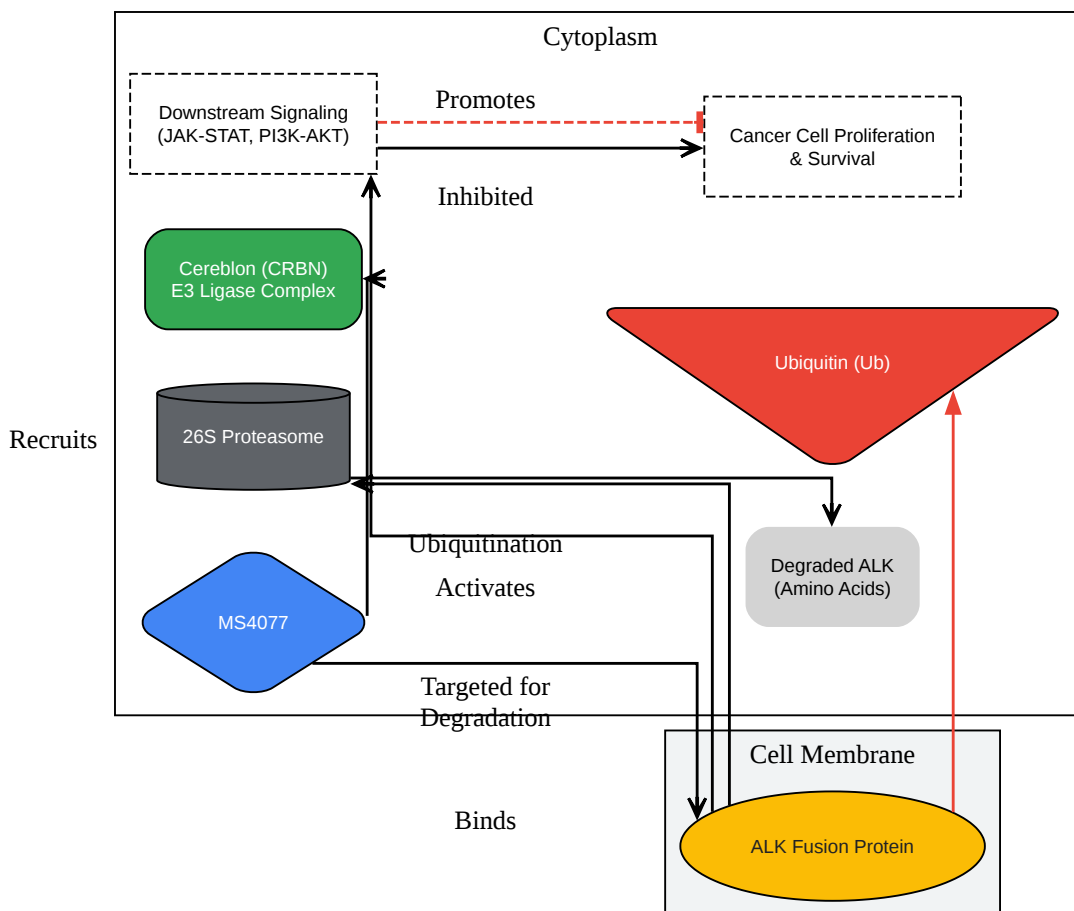
For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4077 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to target Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2] Oncogenic ALK fusions and mutations are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][3] **MS4077** offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to induce the degradation of ALK protein, thereby inhibiting downstream oncogenic signaling pathways and suppressing tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for the use of **MS4077** in in vivo cancer models.

Mechanism of Action

MS4077 is a heterobifunctional molecule that consists of a ligand that binds to ALK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the ALK protein, marking it for degradation by the 26S proteasome. This degradation effectively abrogates ALK-mediated signaling cascades, including the JAK-STAT, PI3K-AKT, and mTOR pathways, which are crucial for cancer cell proliferation and survival.



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Caption: Mechanism of action of **MS4077** as an ALK PROTAC degrader.

Data Presentation

In Vitro Activity of MS4077

Cell Line	Cancer Type	Target	DC50 (nM)	IC50 (nM)	Reference
SU-DHL-1	Anaplastic Large Cell Lymphoma	NPM-ALK	3	46	
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK	34	-	

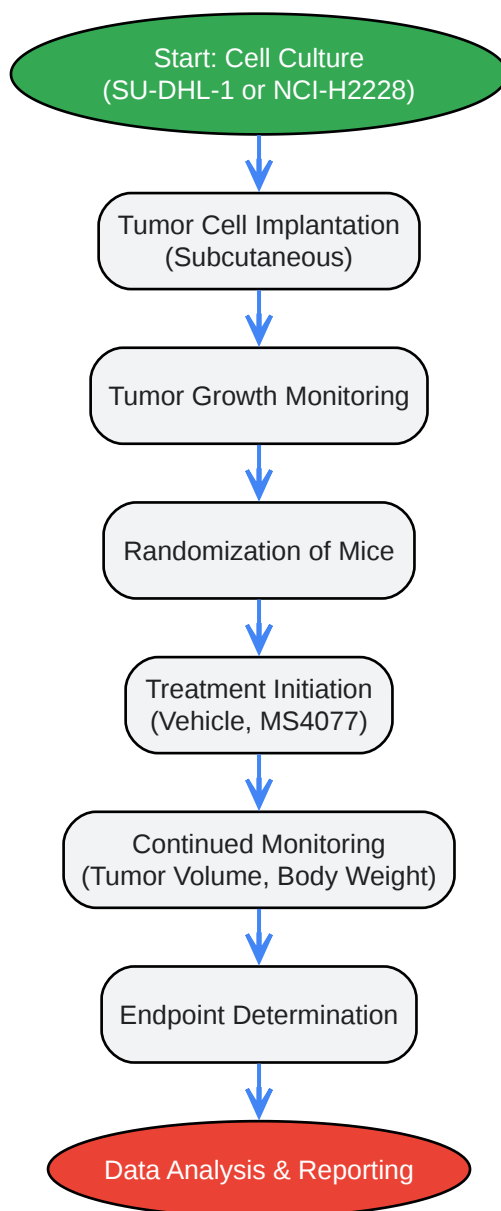
In Vivo Pharmacokinetics of a Structurally Related ALK PROTAC (MS4078)

While specific in vivo efficacy data for **MS4077** is not publicly available, pharmacokinetic studies of a closely related analog, MS4078, in mice suggest good plasma exposure, indicating the suitability of this class of compounds for in vivo studies.

Compound	Dose	Route of Administration	Cmax (nM)	Time to Cmax (hours)	Plasma Concentration at 12h (nM)	Reference
MS4078	50 mg/kg	Intraperitoneal (IP)	3000	2	340	

Experimental Protocols

General Workflow for In Vivo Efficacy Studies



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Caption: General workflow for a subcutaneous xenograft study with **MS4077**.

Protocol 1: SU-DHL-1 Lymphoma Xenograft Model

1. Cell Culture:

- Culture SU-DHL-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

- Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
- Allow a one-week acclimatization period.

3. Tumor Implantation:

- Harvest SU-DHL-1 cells during the logarithmic growth phase.
- Resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium.
- Subcutaneously inject 5×10^6 cells in 100 μ L into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, **MS4077** at various doses).

5. Drug Formulation and Administration:

- Formulate **MS4077** in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
- Administer **MS4077** via intraperitoneal (IP) or oral (PO) route at the desired dose and schedule (e.g., once daily).

6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ALK protein levels, immunohistochemistry).

Protocol 2: NCI-H2228 NSCLC Xenograft Model

1. Cell Culture:

- Culture NCI-H2228 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

- Use female athymic nude mice, 6-8 weeks old.
- Allow a one-week acclimatization period.

3. Tumor Implantation:

- Harvest NCI-H2228 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5×10^6 cells in 100 μ L into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

- Follow the same procedure as described in Protocol 1 for tumor monitoring and randomization.

5. Drug Formulation and Administration:

- Follow the same procedure as described in Protocol 1 for drug formulation and administration.

6. Efficacy Evaluation:

- Follow the same procedure as described in Protocol 1 for efficacy evaluation.

Concluding Remarks

MS4077 represents a promising therapeutic agent for ALK-driven cancers. The provided protocols offer a framework for researchers to evaluate the in vivo efficacy of **MS4077** in relevant preclinical cancer models. As with any experimental procedure, optimization of these protocols may be necessary based on specific laboratory conditions and research objectives. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical conduct of these studies. The potential for ALK degraders like **MS4077** to overcome resistance to traditional ALK inhibitors makes them a valuable tool in the development of next-generation cancer therapies.

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References

- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
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